5-Methoxyluzindole
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Overview
Description
5-methoxy-luzindole is a synthetic organic compound classified as an indole derivative. It is known for its role as a melatonin receptor antagonist, specifically targeting the MT1 and MT2 receptors. The compound’s IUPAC name is N-[2-[5-methoxy-2-(phenylmethyl)-1H-indol-3-yl]ethyl]acetamide .
Preparation Methods
The synthesis of 5-methoxy-luzindole involves several steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxy group is introduced through methylation of the hydroxyl group on the indole ring. The final step involves the acylation of the indole derivative with acetic anhydride to form the acetamide group .
Chemical Reactions Analysis
5-methoxy-luzindole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-methoxy-luzindole has a wide range of scientific research applications:
Mechanism of Action
5-methoxy-luzindole exerts its effects by binding to melatonin receptors, specifically MT1 and MT2. These receptors are G protein-coupled receptors that regulate various physiological processes, including sleep, circadian rhythms, and immune function . By antagonizing these receptors, 5-methoxy-luzindole can modulate the effects of melatonin, leading to changes in sleep patterns and other physiological responses .
Comparison with Similar Compounds
5-methoxy-luzindole is similar to other indole derivatives, such as melatonin (N-acetyl-5-methoxytryptamine) and 5-methoxytryptamine . it is unique in its specific antagonistic activity at melatonin receptors, which distinguishes it from other compounds that may act as agonists or have different receptor affinities . Other similar compounds include luzindole and 5-methoxytryptophol .
Properties
CAS No. |
122853-28-5 |
---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(2-benzyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O2/c1-14(23)21-11-10-17-18-13-16(24-2)8-9-19(18)22-20(17)12-15-6-4-3-5-7-15/h3-9,13,22H,10-12H2,1-2H3,(H,21,23) |
InChI Key |
MUQOTEHRXIKHKR-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CC3=CC=CC=C3 |
122853-28-5 | |
Synonyms |
2-benzyl-5-methoxy-N-acetyltryptamine 5-methoxyluzindole N 0745 N-0745 |
Origin of Product |
United States |
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